Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJMQVNIVUHGC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC=CN=C1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The primary method for synthesizing ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate involves a Knoevenagel condensation between ethyl cyanoacetate and pyrazin-2-amine. This reaction proceeds via nucleophilic attack of the amine on the activated methylene group of ethyl cyanoacetate, facilitated by a base such as sodium ethoxide. The mechanism begins with deprotonation of ethyl cyanoacetate, forming a resonance-stabilized enolate intermediate. Subsequent addition of pyrazin-2-amine generates a β-amino acrylate derivative, which undergoes dehydration to yield the final product.
Reaction conditions typically involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours. A study demonstrated that using 1.2 equivalents of pyrazin-2-amine relative to ethyl cyanoacetate in the presence of 10 mol% sodium ethoxide achieves a yield of 68–72%. The use of polar aprotic solvents like DMF accelerates the reaction but may require subsequent purification via column chromatography to remove polymeric byproducts.
Alternative Pathways: Nucleophilic Substitution and Reductive Amination
A European patent (EP 2 834 224 B1) describes an alternative route involving nucleophilic substitution and reductive amination. In this method, ethyl 3-(pyridin-2-ylamino)propanoate is condensed with a nitrobenzamide derivative under basic conditions, followed by reduction using Fe-acetic acid or Fe-hydrochloric acid. While this protocol targets a structurally related compound, adaptations for this compound could involve substituting pyridin-2-amine with pyrazin-2-amine and adjusting stoichiometry.
Key parameters from this method include:
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Catalyst : Fe (3–7 molar equivalents) with acetic acid (3–5 molar equivalents).
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Solvent : Mixtures of ethanol and ethyl acetate for improved solubility.
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Yield Optimization : Isolation of intermediates via fractional crystallization enhances purity to >95%.
Catalytic Systems and Solvent Effects
Role of Weakly Basic Catalysts
A Chinese patent (CN104672107A) highlights the efficacy of sodium bicarbonate as a mild base for analogous cyanoacrylate syntheses. In the preparation of ethyl 2-cyano-3,3-diphenylacrylate, sodium bicarbonate (5–10 mol%) in cyclohexane at 102–104°C achieves yields of 85–90%. This contrasts with stronger bases like sodium ethoxide, which may promote side reactions such as hydrolysis of the cyano group. For this compound, substituting sodium ethoxide with sodium bicarbonate could mitigate decomposition, though reaction times may increase to 16–18 hours.
Solvent Selection and Temperature Optimization
Solvent polarity significantly impacts reaction kinetics and product stability:
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 78 | 24.3 | 68–72 | |
| DMF | 153 | 36.7 | 75–78 | |
| Cyclohexane | 81 | 2.02 | 85–90* |
*Data from analogous synthesis of ethyl 2-cyano-3,3-diphenylacrylate.
Elevated temperatures (100–110°C) in high-boiling solvents like DMF reduce reaction times but risk thermal degradation of the cyano group. In contrast, cyclohexane’s low polarity minimizes side reactions, though it necessitates prolonged heating.
Structural Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of this compound reveals distinct peaks for the ethyl ester (δ 1.39 ppm, triplet), cyano group (δ 116.4 ppm in 13C NMR), and pyrazinyl protons (δ 7.07–8.46 ppm). Coupling constants (e.g., J = 7.12 Hz for the ethyl group) confirm the trans configuration of the acrylate moiety.
X-ray Crystallography
Single-crystal X-ray diffraction data for a related compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, demonstrates bond lengths and angles characteristic of cyanoacrylates:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C1–O1 | 1.2012 | O1–C1–O2: 124.87 |
| C2–C3 | 1.3592 | C4–C8–C7: 112.58 |
These structural insights validate the planar geometry and electronic conjugation essential for the compound’s reactivity.
Industrial-Scale Production and Purification
Large-Batch Synthesis Protocols
Industrial methods emphasize cost efficiency and scalability. A representative protocol involves:
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Reactor Setup : Charge ethyl cyanoacetate (1.0 eq) and pyrazin-2-amine (1.2 eq) in ethanol.
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Catalyst Addition : Introduce sodium bicarbonate (0.1 eq) and heat to 80°C with stirring.
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Reaction Monitoring : Track progress via thin-layer chromatography (TLC) at 2-hour intervals.
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Workup : Cool to room temperature, filter, and wash with cold ethanol to isolate the crude product.
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Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity.
Yield Optimization Strategies
Critical factors for maximizing yield include:
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Catalyst Loading : 10 mol% sodium ethoxide optimizes enolate formation without overbase.
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Temperature Control : Maintaining 80–85°C prevents decarboxylation of ethyl cyanoacetate.
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Solvent Drying : Anhydrous ethanol reduces hydrolysis of the cyano group.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Bases: DABCO, triethylamine
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Ionic liquids, metal catalysts
Major Products:
Substituted Pyrazines: Formed through nucleophilic substitution at the cyano group.
Cyclic Compounds: Formed through intramolecular cyclization reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that derivatives of cyanoacrylate compounds can selectively inhibit casein kinase 1 (CK1), which plays a role in various cancers, including leukemia and colon cancer .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects typically involves the inhibition of kinase activity, leading to disrupted signaling pathways that promote cell proliferation and survival .
Case Study: Inhibition of CK1
A study highlighted the use of similar compounds to this compound in inhibiting CK1, showing an IC50 value of approximately 860 nM against CK1α, indicating a significant potential for therapeutic applications in oncology .
Agricultural Applications
Pesticide Development
The compound has also been investigated for its potential use as a pesticide. Similar cyanoacrylate derivatives have been shown to possess antifungal and antibacterial properties, making them suitable candidates for crop protection .
Mechanism of Action in Agriculture
The mode of action typically involves disrupting cellular processes in pathogens, leading to cell death. This makes such compounds valuable in developing environmentally friendly agricultural solutions.
Material Science
Polymer Synthesis
this compound can serve as a building block for synthesizing polymers. Its reactive cyano and acrylate groups allow it to participate in polymerization reactions, resulting in materials with desirable mechanical and thermal properties .
Applications in Coatings and Adhesives
Compounds with similar structures have been utilized in creating coatings and adhesives due to their ability to form strong bonds and resist environmental degradation. The incorporation of pyrazine moieties can enhance the thermal stability and chemical resistance of these materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano and acrylate groups can form hydrogen bonds and covalent interactions with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate, highlighting substituent variations, molecular properties, and biological activities:
Structural and Functional Insights
Substituent Effects on Reactivity: The pyrazin-2-ylamino group in the target compound enables π-π stacking and hydrogen bonding, critical for kinase inhibition . In contrast, the dimethylamino group in Ethyl 2-cyano-3-(dimethylamino)acrylate increases electron density, enhancing photoluminescence properties . Halogenated derivatives (e.g., 2-fluorophenyl, 2-iodo-4-nitrophenyl) exhibit altered lipophilicity (LogP: 4.62 for related compounds ), impacting membrane permeability and metabolic stability .
Synthetic Accessibility: this compound is synthesized via Knoevenagel condensation, a method also used for analogs like Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate . Diphenyl derivatives (e.g., Ethyl 2-cyano-3,3-diphenyl acrylate) require benzophenone and titanium chloride catalysts, indicating higher complexity compared to mono-substituted analogs .
Biological Activity: Antioxidant/Anti-inflammatory Potential: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates demonstrate in vitro antioxidant activity (IC₅₀: 10–50 μM), suggesting the cyanoacrylate scaffold’s versatility . Toxicity Profiles: Dichlorinated isomers (e.g., 2,6-dichloro vs.
Key Research Findings
- Thermal Stability : Pyrazine-containing analogs exhibit superior thermal stability (>250°C) compared to pyridine derivatives, attributed to aromatic nitrogen’s resonance effects .
Biological Activity
Ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyano group attached to an acrylic acid derivative, with a pyrazin-2-ylamino moiety. Its structural formula can be represented as follows:
This configuration allows for various interactions within biological systems, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within cells. Key mechanisms include:
- Inhibition of Mitochondrial Pyruvate Transport : This action disrupts energy metabolism, potentially leading to altered cellular respiration and apoptosis in cancer cells.
- Interaction with Cytochrome P450 Enzymes : The compound can influence the metabolism of xenobiotics and endogenous compounds, which may lead to the formation of reactive metabolites that contribute to its toxicological profile.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The findings from several studies are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
| Candida albicans | Not specified | Not specified |
The compound demonstrated significant activity against Staphylococcus aureus, including a notable ability to inhibit biofilm formation, which is critical in treating persistent infections .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer effects through several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cell lines by modulating cell signaling and gene expression related to cell survival .
- Synergistic Effects : When combined with other antimicrobial agents like Ciprofloxacin, the compound enhances their efficacy, suggesting potential for combination therapies in clinical settings .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant bactericidal activity against resistant strains of bacteria. The results indicated that the incorporation of pyrazole derivatives enhanced antimicrobial potency compared to traditional antibiotics .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at low concentrations, with IC50 values indicating a strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing ethyl 2-cyano-3-(pyrazin-2-ylamino)acrylate and its analogs?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between pyrazin-2-amine derivatives and ethyl cyanoacetate, followed by acrylate functionalization. Reaction conditions (e.g., solvent, catalyst, temperature) must be optimized to improve yield and selectivity. For example, describes the synthesis of structurally similar acrylate derivatives using substituted phenyl groups, highlighting the use of ethanol as a solvent and catalytic acetic acid . Characterization via NMR and mass spectrometry is critical to confirm product purity and structural integrity .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and provide examples of analogous acrylates crystallizing in monoclinic (P21/c) or orthorhombic (Pca21) systems. Data collection with a Bruker CCD diffractometer and refinement using SHELXL (as detailed in ) are standard. Key parameters include unit cell dimensions, space group, and refinement metrics (e.g., R-factors < 0.06). Hydrogen bonding and π-π stacking interactions should be analyzed to predict solubility and stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for acrylate derivatives ( ). Key precautions include:
- Use of nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
- Storage in airtight containers at 2–8°C to prevent degradation.
- Emergency measures: Immediate rinsing with water for skin contact and ethanol for solvent cleanup. Toxicity assessments for similar compounds ( ) suggest monitoring for respiratory irritation .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations ( ) can model electronic properties. For example:
- Calculate Fukui functions to identify nucleophilic/electrophilic sites.
- Use the Colle-Salvetti correlation-energy formula ( ) to estimate correlation energies and HOMO-LUMO gaps.
- Compare calculated IR spectra with experimental data to validate molecular vibrations. Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-311++G**), is recommended .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for acrylate derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). and suggest:
- Perform ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling early.
- Use pro-drug modifications to enhance bioavailability.
- Validate antioxidant activity via DPPH/ABTS assays (in vitro) and correlate with anti-inflammatory effects in murine models (in vivo) using metrics like paw edema reduction .
Q. How can spectroscopic techniques elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Fluorescence quenching : Measure binding constants (Ksv) via Stern-Volmer plots to assess interactions with proteins (e.g., BSA).
- NMR titration : Monitor chemical shift changes in pyrazine NH protons upon binding.
- Molecular docking : Use AutoDock Vina to simulate binding poses with enzymes like COX-2, guided by crystallographic data () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
